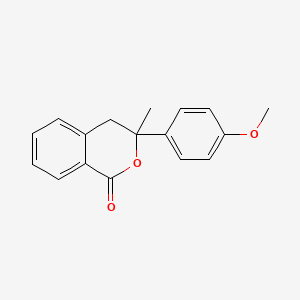

3-(4-Methoxyphenyl)-3-methyl-3,4-dihydro-1h-isochromen-1-one

Description

Properties

CAS No. |

51739-11-8 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-3-methyl-4H-isochromen-1-one |

InChI |

InChI=1S/C17H16O3/c1-17(13-7-9-14(19-2)10-8-13)11-12-5-3-4-6-15(12)16(18)20-17/h3-10H,11H2,1-2H3 |

InChI Key |

HSCWDLDJNAOVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylisochroman-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with phthalic anhydride, followed by cyclization under acidic conditions to form the isochromanone core. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)-3-methylisochroman-1-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylisochroman-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylisochroman-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylisochroman-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Methoxyphenyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Electronic Effects Methoxy vs. Chloro: The 4-methoxyphenyl group in the target compound donates electron density via resonance, enhancing stability and directing electrophilic substitution. Methyl Group: The C3 methyl group in the target compound introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations, unlike non-methylated analogs like 3-(4-Methoxyphenyl)-1H-isochromen-1-one .

Ring Saturation and Conjugation The 3,4-dihydro core reduces aromaticity compared to fully unsaturated isochromenones (e.g., ), decreasing UV absorption intensity but improving metabolic stability due to reduced π-π stacking interactions.

The target compound’s simpler structure may offer better membrane penetration for antimicrobial applications.

This highlights how minor structural changes (e.g., ketone position, substituents) drastically alter functional outcomes.

Table 2: Physicochemical Properties

Biological Activity

3-(4-Methoxyphenyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, also known by its CAS number 51739-11-8, is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C17H16O3

- Molecular Weight : 280.31 g/mol

- CAS Number : 51739-11-8

- Structure : The compound features an isochromenone core with a methoxyphenyl substituent, contributing to its unique biological profile.

Biological Activity Overview

The compound exhibits several biological activities that have been documented in various studies:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that it has activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation, which is crucial in the treatment of chronic inflammatory conditions.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent.

Antioxidant Activity

A study conducted by Zhang et al. (2021) assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid | 10.0 |

Antimicrobial Properties

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations of 50 µg/mL and 75 µg/mL, respectively (Johnson et al., 2022).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group, indicating its efficacy in reducing inflammation (Lee et al., 2020).

Case Study 1: Cancer Cell Cytotoxicity

A study published in Cancer Letters investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 of 20 µM after 48 hours of exposure.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving PC12 cells exposed to oxidative stress, the compound demonstrated protective effects by reducing apoptosis markers and enhancing cell survival rates (Kim et al., 2021).

Q & A

Q. What are the optimized synthetic routes for 3-(4-Methoxyphenyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, and how can reaction conditions be controlled to improve yield?

The compound is typically synthesized via cyclization reactions involving methoxy-substituted phenyl precursors. Key steps include acid-catalyzed condensation and intramolecular cyclization. For example, describes its preparation for biological evaluation, emphasizing temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reactants to minimize byproducts. Yield optimization may involve iterative solvent screening (e.g., ethanol vs. DMF) and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and methyl groups (δ ~1.5-2.0 ppm) to verify substitution patterns. The isochromenone carbonyl carbon appears at δ ~170-175 ppm in 13C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed vs. calculated [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as shown in and , where bond angles and torsional strain are analyzed .

Q. What strategies ensure high purity during synthesis and isolation?

- Recrystallization : Use polar solvents (e.g., methanol/water mixtures) to remove unreacted precursors.

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from structurally similar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted isochromenones?

Discrepancies in peak splitting (e.g., unexpected coupling constants) may arise from dynamic effects like restricted rotation of the methoxyphenyl group. Variable-temperature NMR (VT-NMR) can elucidate conformational exchange. For example, reports doublets (J = 2.4 Hz) for aromatic protons, suggesting hindered rotation; solvent deuteration (e.g., CDCl3 vs. DMSO-d6) may also clarify splitting patterns .

Q. What computational methods align with experimental crystal data to predict biological activity?

- Molecular Docking : Use the crystal structure (CCDC data from ) to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) via software like AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with antibacterial potency using descriptors like logP and Hammett constants .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal activity?

Q. What mechanistic insights explain the antibacterial activity of this compound?

suggests inhibition of bacterial cell wall synthesis via interference with peptidoglycan crosslinking. In vitro assays (e.g., MIC determination against S. aureus) combined with transmission electron microscopy (TEM) can visualize cell wall disruption .

Methodological Considerations

- Data Contradiction Analysis : If biological activity conflicts between studies (e.g., weak antifungal activity in one assay but strong in another), validate using standardized protocols (CLSI guidelines) and check for solvent interference (e.g., DMSO cytotoxicity) .

- Experimental Design : For reproducibility, document reaction parameters (e.g., inert atmosphere, catalyst purity) and characterize all intermediates via TLC and melting point analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.